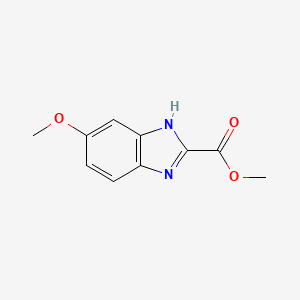
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is an organic compound characterized by the presence of bromine, nitro, and difluoroethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene typically involves multiple steps:
-
Nitration of 1-Bromo-2-(2,2-difluoroethoxy)benzene: : The starting material, 1-Bromo-2-(2,2-difluoroethoxy)benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(2,2-difluoroethoxy)-3-nitrobenzene derivatives.
Reduction: 1-Bromo-2-(2,2-difluoroethoxy)-3-aminobenzene.
Oxidation: Products vary based on the specific oxidation conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in studies involving the modification of biomolecules for probing biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can participate in redox reactions, while the bromine atom can facilitate the formation of covalent bonds with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2,2-difluoroethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical transformations.
1-Bromo-3-nitrobenzene: Lacks the difluoroethoxy group, resulting in different electronic properties and reactivity.
2-Bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene: Positional isomer with different substitution pattern, affecting its chemical behavior.
Uniqueness
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is unique due to the combination of bromine, nitro, and difluoroethoxy groups on the benzene ring
Eigenschaften
Molekularformel |
C8H6BrF2NO3 |
|---|---|
Molekulargewicht |
282.04 g/mol |
IUPAC-Name |
1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-2-1-3-6(12(13)14)8(5)15-4-7(10)11/h1-3,7H,4H2 |
InChI-Schlüssel |
LEMYPBDRWIGCGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


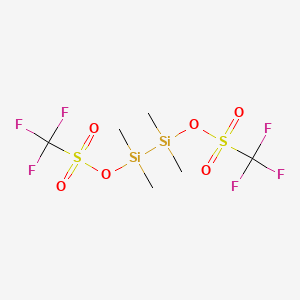


ammonium chloride](/img/structure/B12078811.png)
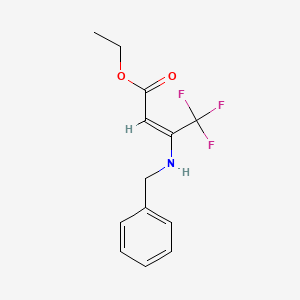
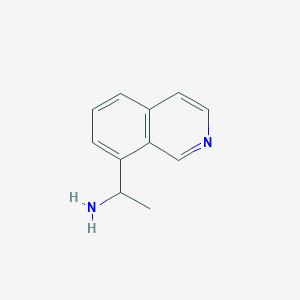


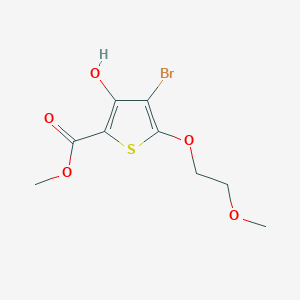
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)

![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)
